Product packaging for 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline(Cat. No.:CAS No. 651729-16-7)

2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline

Cat. No.: B12522717
CAS No.: 651729-16-7
M. Wt: 174.24 g/mol
InChI Key: ULOLPDGSYPQANN-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring an aniline group linked to a dimethylamino-propyne chain, is similar to intermediates used in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . nNOS is a therapeutic target for neurodegenerative conditions such as Parkinson's and Alzheimer's disease . Compounds with this general scaffold have been designed to improve cell membrane permeability and blood-brain barrier penetration, which are critical properties for central nervous system (CNS) drug development . The molecule is closely related to other aniline and alkynyl-aniline derivatives listed as key intermediates for pharmaceutical synthesis . This product is intended for research purposes as a building block to create novel bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B12522717 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline CAS No. 651729-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651729-16-7

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-[3-(dimethylamino)prop-1-ynyl]aniline

InChI

InChI=1S/C11H14N2/c1-13(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,9,12H2,1-2H3

InChI Key

ULOLPDGSYPQANN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC=CC=C1N

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Design for 2 3 Dimethylamino Prop 1 Yn 1 Yl Aniline

Palladium-Catalyzed Cross-Coupling Strategies

The most prominent and widely employed method for the synthesis of 2-alkynylanilines is the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org

Sonogashira Coupling Protocols for Alkyne Introduction

The Sonogashira coupling provides a direct and versatile route to introduce the 3-(dimethylamino)prop-1-yn-1-yl moiety onto an aniline (B41778) scaffold. The general reaction involves the coupling of a 2-haloaniline, typically 2-iodoaniline (B362364) for its higher reactivity, with 3-dimethylamino-1-propyne. nih.govorganic-chemistry.org

The efficacy of the Sonogashira coupling is highly dependent on the catalytic system employed. A combination of a palladium catalyst and a copper(I) co-catalyst is classic for this transformation. organic-chemistry.org

Palladium Catalysts: The most commonly used palladium catalysts are tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2). organic-chemistry.org Pd(PPh3)4 is often preferred as it is a Pd(0) source, which is the active catalytic species. When using Pd(II) catalysts like PdCl2(PPh3)2, an in-situ reduction to Pd(0) is required, which can be achieved by the amine base or the alkyne itself. The choice of phosphine (B1218219) ligands on the palladium center can also influence the reaction, with bulky and electron-rich ligands often enhancing catalytic activity. chemeurope.com

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the coupling reaction. chemeurope.com While copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), the classic copper-co-catalyzed system remains widely used for its efficiency. nih.gov

Catalyst System ComponentTypical Role
Pd(PPh3)4 Palladium(0) source, active catalyst in the cross-coupling cycle.
PdCl2(PPh3)2 Palladium(II) precatalyst, reduced in situ to the active Pd(0) species.
CuI Co-catalyst, forms a reactive copper acetylide intermediate.

The choice of base and solvent is critical for the success of the Sonogashira coupling.

Base: An amine base, such as triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (i-Pr2NH), is typically used. chemeurope.comresearchgate.net The base serves multiple purposes: it deprotonates the terminal alkyne to form the acetylide, it acts as a scavenger for the hydrogen halide byproduct generated during the reaction, and it can also serve as a reducing agent for Pd(II) precatalysts. The choice between a tertiary amine like triethylamine and a secondary amine like diisopropylamine can affect the reaction rate and yield, with diisopropylamine sometimes offering advantages in specific systems. scielo.org.mxresearchgate.net

Solvent: A variety of solvents can be employed, with tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being common choices. nih.govreddit.com The solvent's polarity can influence the solubility of the reactants and catalysts, as well as the reaction kinetics. The selection of the solvent often depends on the specific substrates and the reaction temperature.

Regioselectivity and Chemoselectivity Considerations in Cross-Coupling

When synthesizing 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline, regioselectivity and chemoselectivity are important considerations.

Regioselectivity: The reaction must selectively occur at the ortho position of the aniline. This is achieved by starting with a 2-haloaniline (e.g., 2-iodoaniline). The position of the halogen directs the palladium catalyst to the desired location on the aromatic ring. In cases of di- or poly-halogenated anilines, the regioselectivity is generally governed by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), allowing for selective coupling at the most reactive site. nih.gov

Chemoselectivity: A key challenge in the Sonogashira coupling with anilines is the potential for side reactions involving the amino group. The unprotected primary amine of the aniline can potentially coordinate to the palladium catalyst, influencing its catalytic activity. However, the Sonogashira coupling is generally highly chemoselective for the carbon-halogen bond, and the reaction can be performed efficiently without the need for protecting the amino group. Careful optimization of the reaction conditions, such as the choice of ligand and base, can further enhance chemoselectivity and prevent undesired side reactions.

Alternative Synthetic Routes to the this compound Scaffold

While the Sonogashira coupling is the most direct method, other synthetic strategies can be envisioned for the construction of the this compound scaffold. These can be broadly categorized as convergent and divergent approaches.

Convergent and Divergent Synthetic Approaches

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments of the target molecule separately, which are then joined together in the final steps. For the target compound, this could involve the synthesis of a 2-aminophenylacetylene derivative and a separate synthesis of a dimethylaminomethyl fragment, followed by their coupling. However, this is generally less efficient than the direct Sonogashira approach.

Divergent Synthesis: A divergent synthetic strategy would start from a common intermediate that can be elaborated into a variety of target molecules. In this context, one could envision the synthesis of 2-ethynylaniline (B1227618) as a key intermediate. This intermediate could then be subjected to various reactions to introduce the dimethylaminomethyl group. For instance, a Mannich-type reaction with dimethylamine (B145610) and formaldehyde (B43269) could potentially be employed to install the desired side chain, although this would require careful control to avoid polymerization or other side reactions.

Precursor Design and Synthesis (e.g., N,N-dimethylprop-2-yn-1-amine derivatives)

The synthesis of the target molecule relies on the availability of two key precursors: an appropriately substituted aniline and an alkynylamine. A crucial precursor is N,N-dimethylprop-2-yn-1-amine, also known as dimethylpropargylamine.

The synthesis of N,N-dimethylprop-2-yn-1-amine can be achieved through the reaction of propargyl bromide with dimethylamine. This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF), at a controlled temperature to manage the exothermicity of the reaction.

A representative procedure involves the dropwise addition of propargyl bromide to a solution of 33% dimethylamine at 0 °C. The reaction mixture is then stirred for several hours at room temperature. Following the reaction, the solid by-products, such as dimethylamine hydrobromide, are removed by filtration. The filtrate is then concentrated under reduced pressure to yield N,N-dimethylprop-2-yn-1-amine. The yield for this type of synthesis can be moderate, for instance, around 41%. rsc.org

Reactants Reagents/Solvents Conditions Product Yield
Propargyl bromide, Dimethylamine (33% solution)Tetrahydrofuran (THF)0 °C to room temperature, 10 hN,N-dimethylprop-2-yn-1-amine~41% rsc.org

This interactive table summarizes the synthesis of the key precursor, N,N-dimethylprop-2-yn-1-amine.

The other key precursor is a 2-haloaniline, such as 2-iodoaniline or 2-bromoaniline. These are commercially available compounds and serve as the electrophilic partner in the subsequent cross-coupling reaction.

The primary synthetic route to this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

In this specific synthesis, a 2-haloaniline (e.g., 2-iodoaniline) is reacted with N,N-dimethylprop-2-yn-1-amine in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and a base, typically an amine such as triethylamine (Et₃N), which also serves as the solvent. The reaction is generally carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.

The general reaction scheme is as follows:

(A 2-haloaniline) + (N,N-dimethylprop-2-yn-1-amine) --[Pd catalyst, Cu(I) co-catalyst, Base]--> this compound
Reactant 1 Reactant 2 Catalyst System Base/Solvent Product Typical Yields for Analogous Reactions
2-IodoanilineN,N-dimethylprop-2-yn-1-aminePdCl₂(PPh₃)₂, CuITriethylamine (Et₃N)This compoundGood to excellent nih.govamazonaws.com
2-BromoanilineN,N-dimethylprop-2-yn-1-aminePdCl₂(PPh₃)₂, CuITriethylamine (Et₃N)This compoundModerate to good nih.govamazonaws.com

This interactive table outlines the proposed Sonogashira coupling reaction for the synthesis of the target molecule, with expected yields based on similar reactions.

Retrosynthetic Analysis of Complex Structures Incorporating the this compound Moiety

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. actascientific.com For a complex molecule incorporating the this compound moiety, the key disconnections would target the bonds formed during the synthesis.

The primary disconnection would be the carbon-carbon triple bond, which is formed via the Sonogashira coupling. This leads back to the two key precursors: a 2-haloaniline and N,N-dimethylprop-2-yn-1-amine. This disconnection is strategically sound as the Sonogashira reaction is a highly reliable and versatile method for forming C(sp)-C(sp²) bonds. wikipedia.org

A further disconnection of the N,N-dimethylprop-2-yn-1-amine precursor involves breaking the C-N bond. This leads back to propargyl bromide and dimethylamine, both of which are readily available starting materials.

For the 2-haloaniline, if a more complex substituted aniline is required, further disconnections can be made. For example, if the aniline ring contains other substituents, these can be introduced through standard aromatic substitution reactions such as nitration followed by reduction, or halogenation.

A simplified retrosynthetic analysis for the core structure is as follows:

Target Molecule: this compound
Disconnection 1 (C-C triple bond):
→ 2-Iodoaniline + N,N-dimethylprop-2-yn-1-amine
Disconnection 2 (C-N bond in the side chain):
→ Propargyl bromide + Dimethylamine

This retrosynthetic approach highlights a convergent synthesis, where the two main fragments are prepared separately and then joined together in the final key step. This strategy is often more efficient than a linear synthesis.

In the context of more complex molecules, such as quinolines derived from 2-alkynyl anilines, the retrosynthetic analysis would also involve disconnection of the heterocyclic ring. For instance, the synthesis of certain quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.orgnih.gov Therefore, a retrosynthetic analysis of a quinoline (B57606) containing the dimethylaminopropyne side chain would first disconnect the quinoline ring to reveal a substituted this compound, which would then be further disconnected as described above.

Green Chemistry Principles in the Synthesis of this compound and Its Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. The synthesis of this compound and its derivatives can be made greener by considering several aspects of the synthetic route.

Catalysis: The use of palladium catalysts in the Sonogashira coupling is already a step towards green chemistry, as catalytic reactions are generally more atom-economical than stoichiometric reactions. However, efforts can be made to use more efficient and recyclable catalyst systems. For example, palladium nanoparticles immobilized on supports such as DNA-modified multi-walled carbon nanotubes have been shown to be highly active and reusable catalysts for Sonogashira reactions. semanticscholar.org

Solvent Choice: Traditional Sonogashira reactions often use amine solvents like triethylamine, which can be volatile and hazardous. Greener alternatives are being explored, such as performing the reaction in water or in a mixture of water and an organic solvent like isopropanol. rsc.org The use of N-hydroxyethylpyrrolidone (HEP) has also been reported as a greener solvent for Heck-Cassar-Sonogashira (HCS) reactions. nih.govacs.org Solvent-free conditions, for instance using high-speed ball milling, have also been successfully applied to Sonogashira couplings, completely eliminating the need for a solvent. rsc.org

Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, contribute to a greener process by reducing energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. nih.govacs.org

Green Chemistry Principle Application in the Synthesis of this compound Examples from Literature
Catalysis Use of highly active and recyclable palladium catalysts.Pd/DNA@MWCNTs semanticscholar.org
Alternative Solvents Replacement of volatile organic solvents with greener alternatives.Water/isopropanol mixtures rsc.org, N-Hydroxyethylpyrrolidone (HEP) nih.govacs.org
Solvent-Free Conditions Elimination of solvents through mechanochemistry.High-speed ball milling rsc.org
Milder Reaction Conditions Reducing energy consumption through optimized catalyst systems.Fast HCS reactions at lower temperatures nih.govacs.org

This interactive table summarizes the application of green chemistry principles to the synthesis of the target molecule and its derivatives.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 2 3 Dimethylamino Prop 1 Yn 1 Yl Aniline

Intramolecular Cyclization Reactions

The proximate positioning of the enyne system and the aniline (B41778) moiety within the molecule allows for several modes of intramolecular cyclization, often triggered by thermal or photochemical conditions. These reactions typically involve the formation of highly reactive intermediates that lead to complex carbocyclic and heterocyclic frameworks. Central to this reactivity is the potential isomerization of the enyne functionality to an enyne-allene system, which is a precursor to powerful cycloaromatization reactions.

The Myers-Saito cyclization is a key thermal reaction for enyne-allenes, which can be formed from enynes like 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline via isomerization. This reaction involves a C2-C7 cyclization to produce a highly reactive σ,π-diradical intermediate. acs.org Unlike the related Bergman cyclization of enediynes, the Myers-Saito reaction is typically exothermic. acs.org The resulting α,3-didehydrotoluene diradical can then abstract hydrogen atoms from a suitable donor to yield stable aromatic products. acs.org

For a substrate like this compound, the Myers-Saito pathway (Path a in Scheme 1) would compete with other cyclization modes. rsc.org The reaction's favorability is influenced by factors such as ring strain in the transition state and the stability of the resulting diradical. acs.org Computational studies on related benzannelated enyne-allenes have shown that the transition state for the Myers-Saito cyclization can be energetically favorable compared to other pathways. rsc.org

A significant competing pathway to the Myers-Saito cyclization is the C2-C6 cyclization, often referred to as the Schmittel cyclization. acs.orgrsc.org This reaction can proceed through a mechanism that resembles an intramolecular Diels-Alder reaction, leading to the formation of fulvene (B1219640) derivatives. acs.orgacs.org In the context of this compound, the presence of the aniline ring means this pathway would generate complex benzofulvene structures. electronicsandbooks.com

The mechanism can be influenced by substituents at the alkyne terminus. acs.org The presence of an aryl group, such as the aniline in the title compound, tends to steer the reaction toward a stepwise, diradical mechanism rather than a concerted Diels-Alder course. acs.orgacs.org Theoretical studies using Density Functional Theory (DFT) have been instrumental in exploring the potential energy surfaces of these reactions, revealing that the transition states for concerted versus stepwise pathways can be very close in energy. acs.orgacs.org The regiochemistry of such Diels-Alder reactions, when an enyne acts as the dienophile, is often controlled by the electronic nature of substituents on both the alkyne and the alkene moieties. organic-chemistry.org

The decision between a concerted pericyclic mechanism and a stepwise diradical pathway is a central theme in the study of enyne-allene cyclizations. nih.govacs.org For the C2-C6 cyclization, experimental evidence from kinetic isotope effects and computational studies suggests that many of these reactions exist on a mechanistic borderline. nih.govacs.orgcomporgchem.com

Research has shown that even when a concerted transition state is located computationally, molecular dynamics trajectories indicate that the system can still pass through a diradical intermediate. acs.orgidc-online.com This phenomenon is explained by the concept of a "broad transition state zone" where the potential energy surface is very flat, allowing for different reaction trajectories that lead to either concerted or stepwise products. comporgchem.comidc-online.com The nature of the substituents plays a critical role in shaping this transition state zone. For enyne-allenes with aryl groups, like the aniline derivative , the cyclization often proceeds via a nonpolarized σ,π-diradical intermediate. acs.orgacs.org The stability of this diradical intermediate can make the stepwise pathway competitive or even dominant. comporgchem.com

Table 1: Comparison of Intramolecular Cyclization Pathways for Enyne-Allene Systems
PathwayKey IntermediateTypical ProductsMechanistic NatureGoverning Factors
Myers-Saito (C2-C7)σ,π-Diradical (e.g., α,3-didehydrotoluene) acs.orgToluene derivatives (after H-abstraction) acs.orgStepwise Radical acs.orgExothermicity, transition state strain acs.org
C2-C6 (Schmittel) Cyclizationσ,π-Diradical or Concerted Transition State acs.orgnih.govFulvene derivatives acs.orgStepwise or Concerted (often on a boundary) acs.orgcomporgchem.comSubstituent effects, nonstatistical dynamics acs.orgcomporgchem.com

Intermolecular Reactions and Functionalization

Beyond intramolecular rearrangements, the alkyne and amine functionalities of this compound are reactive sites for intermolecular transformations, enabling the synthesis of a diverse range of heterocyclic compounds.

The o-alkynylaniline scaffold is an excellent precursor for the synthesis of indoles and quinolines via electrophilic cyclization. chim.itnih.gov This process involves the activation of the carbon-carbon triple bond by an electrophile, followed by the intramolecular nucleophilic attack of the aniline nitrogen. chim.it A variety of electrophiles, including iodine (I₂), iodine monochloride (ICl), and bromine (Br₂), have been successfully used to promote these cyclizations, yielding 3-halo-substituted indole (B1671886) and quinoline (B57606) derivatives in good yields under mild conditions. nih.govnih.govacs.org

The general mechanism involves the initial formation of a vinyl-cation intermediate after the electrophile adds to the alkyne. The aniline nitrogen then attacks this activated intermediate in a 5-endo-dig or 6-endo-dig manner to form the indole or quinoline ring system, respectively. chim.itnih.gov The presence of the N,N-dimethylamino group on the aniline nitrogen in the parent structure would likely direct reactivity, though many examples exist for N,N-dialkyl-o-alkynylanilines. nih.govacs.org

Table 2: Electrophilic Cyclization of o-Alkynylanilines
ElectrophileProduct TypeReaction ConditionsReference Example
I₂ (Iodine)3-IodoindolesMild conditions, often in solvents like CH₂Cl₂ or MeCN nih.govacs.orgCyclization of N,N-dialkyl-2-(1-alkynyl)anilines nih.gov
ICl (Iodine Monochloride)3-IodoquinolinesMeCN, room temperature nih.gov6-endo-dig cyclization of N-(2-alkynyl)anilines nih.gov
Br₂ (Bromine)3-BromoquinolinesMeCN, room temperature nih.govSynthesis of substituted quinolines nih.gov
PhSeBr3-PhenylselenoquinolinesMeCN, NaHCO₃ nih.govSelenium-containing quinolines nih.gov

The alkyne group in this compound is susceptible to nucleophilic attack. Terminal alkynes can be deprotonated to form acetylide anions, which are potent nucleophiles for addition to carbonyls or for substitution reactions. libretexts.org While the title compound has an internal alkyne, the electron-withdrawing nature of the adjacent aniline ring can polarize the triple bond, making it susceptible to attack by external nucleophiles. youtube.com

More relevant to the specific structure is the potential for intramolecular nucleophilic attack. The aniline nitrogen, after deprotonation by a strong base, can add to the alkyne triple bond in a tandem reaction sequence. acs.orgacs.org For instance, studies on related 2-alkynylanilines have shown that treatment with a base like KN(SiMe₃)₂ can trigger a 5-endo-dig cyclization to form an indole intermediate, which can then be trapped by an electrophile in a one-pot synthesis of complex fused heterocycles. acs.orgacs.org The dimethylamino group at the propargylic position could also participate in or influence these transformations, potentially through rearrangement or by acting as an internal base or nucleophile under certain conditions.

Catalytic Transformations Involving this compound

General studies on 2-alkynylanilines provide a framework for predicting the potential reactivity of this compound, though it is crucial to note that the specific influence of the dimethylaminopropyl substituent has not been experimentally determined or reported.

Role of Transition Metal Catalysts (e.g., Gold, Palladium)

Transition metal catalysts, particularly those of gold and palladium, are widely employed for the cyclization of 2-alkynylanilines. Gold catalysts, typically in the form of Au(I) or Au(III) salts or complexes, are known to be highly effective in promoting the intramolecular hydroamination of the alkyne by the aniline nitrogen. This process, a 5-endo-dig cyclization, is a common and efficient route to the indole core. For instance, gold(III)-catalyzed annulation of various 2-alkynylanilines has been shown to proceed under mild conditions to afford indole derivatives in good yields. organic-chemistry.org

Palladium catalysts are also extensively used, often in reactions that involve more complex transformations, such as carbonylative cyclizations or domino reactions that form multiple rings. These reactions can lead to a diverse array of substituted indoles and quinolines. For example, palladium(II)-catalyzed carbonylative double cyclization of suitably functionalized 2-alkynylanilines has been reported.

Mechanism of Catalyst Action and Ligand Effects

The mechanism of gold-catalyzed cyclization of 2-alkynylanilines is generally believed to involve the activation of the alkyne by the gold catalyst, making it more susceptible to nucleophilic attack by the aniline nitrogen. The choice of ligands on the gold center can influence the catalyst's activity and selectivity.

In palladium-catalyzed reactions, the mechanistic pathways can be more varied. For example, some palladium-catalyzed reactions of 2-alkynylanilines are initiated by an aminopalladation step. The nature of the ligands, such as phosphines or N-heterocyclic carbenes, plays a critical role in stabilizing the palladium intermediates and directing the course of the reaction.

The presence of the dimethylamino group in this compound introduces a potential internal ligand that could coordinate to the metal catalyst. Such intramolecular coordination could significantly alter the geometry and reactivity of the catalytic intermediates, potentially leading to different reaction outcomes or selectivities compared to 2-alkynylanilines lacking this functionality. However, no studies have been published to confirm or investigate this hypothesis.

Solvent Effects on Reaction Pathways and Kinetics

Solvent choice is a critical parameter in the catalytic reactions of 2-alkynylanilines and can influence reaction rates, yields, and even the type of product formed. For example, in some copper-catalyzed cyclizations of 2-alkynylanilines, the solvent has been shown to play a decisive role in directing the reaction towards either N-(quinolin-2-yl)amides or quinolin-2(1H)-ones. nih.gov In gold-catalyzed reactions, alcoholic solvents like ethanol (B145695) are often used and can promote the reaction. organic-chemistry.org

For this compound, the polarity and coordinating ability of the solvent would be expected to be important factors. The basicity of the dimethylamino group might also be modulated by the solvent, which in turn could affect its potential interaction with a metal catalyst. Again, the absence of specific research on this compound means that any discussion of solvent effects remains speculative.

Advanced Spectroscopic and Electronic Characterization of 2 3 Dimethylamino Prop 1 Yn 1 Yl Aniline in Academic Research

Detailed Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline, a combination of 1D (¹H, ¹³C) and 2D (COSY, NOESY/ROESY) experiments provides a complete picture of its molecular framework and conformational preferences.

The confirmation of the structure of this compound and the identification of any potential intermediates or side products from its synthesis rely heavily on ¹H and ¹³C NMR. The expected chemical shifts are based on the analysis of similar 2-alkynylanilines and N,N-dimethylpropargylamines. acs.orgnih.govnih.govacs.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753), and methyl protons. The four protons on the aniline (B41778) ring will appear in the aromatic region (typically δ 6.5-7.5 ppm) and will exhibit splitting patterns (doublets, triplets, or doublet of doublets) characteristic of an ortho-disubstituted benzene (B151609) ring. The primary amine (-NH₂) protons would likely appear as a broad singlet. The methylene protons adjacent to the alkyne and the dimethylamino group would resonate as a singlet around δ 3.5 ppm, while the six protons of the two methyl groups would appear as a sharp singlet further upfield, around δ 2.3 ppm.

The ¹³C NMR spectrum provides information on all unique carbon environments. The aniline ring will show six distinct signals, with the carbon attached to the amino group (C-NH₂) being the most shielded (lowest ppm) and the carbon attached to the alkyne (C-C≡C) being relatively deshielded. The two acetylenic carbons (C≡C) are expected in the δ 80-95 ppm range, which is characteristic for alkynes. researchgate.net The methylene carbon and the N-methyl carbons will have signals in the aliphatic region of the spectrum.

A Correlation Spectroscopy (COSY) experiment would be instrumental in confirming the proton-proton connectivities. longdom.orgyoutube.com It would clearly show cross-peaks between adjacent aromatic protons, helping to unambiguously assign their positions on the ring. libretexts.orglibretexts.org No cross-peaks would be expected for the methylene and methyl singlets, confirming their isolation from other proton systems.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Aromatic CH6.5 - 7.5115 - 135Complex multiplets due to ortho-substitution.
Ar-NH₂~4.0-5.0 (broad s)-Chemical shift is solvent-dependent.
Ar-C -C≡C-105 - 115Quaternary carbon, no ¹H signal.
C -NH₂-145 - 150Deshielded by nitrogen.
-C≡C -CH₂--80 - 90Acetylenic carbon.
-C ≡C-CH₂--85 - 95Acetylenic carbon.
-CH₂-N(CH₃)₂~3.5 (s)45 - 55Methylene protons.
-N(CH₃)₂~2.3 (s)40 - 45Dimethylamino protons.

The propargylamine (B41283) side chain of the molecule is flexible, allowing for rotation around the C-C and C-N single bonds. Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to probe the through-space proximity of protons, offering insights into the molecule's preferred three-dimensional conformation in solution. beilstein-journals.org

For a molecule of this size (MW ≈ 188.26 g/mol ), which falls into the category of small molecules, NOESY experiments are generally effective. columbia.edu A NOESY spectrum could reveal correlations between the methylene protons (-CH₂-) of the side chain and the H-3 proton of the aniline ring, indicating a conformation where the side chain folds back over the aromatic ring. Similarly, spatial proximity between the dimethylamino protons and the aromatic ring protons could be detected.

In cases where the molecular tumbling rate is intermediate, the NOE can become zero or negative. For such situations, ROESY is a more robust alternative as the ROE is always positive, preventing ambiguous results. researchgate.netchemrxiv.org The analysis of NOESY/ROESY cross-peak intensities can provide semi-quantitative distance restraints, which are valuable for computational modeling of the molecule's conformational landscape. beilstein-journals.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are exceptionally useful for identifying functional groups and can be used to monitor the progress of a reaction, for instance, by observing the appearance of the characteristic alkyne stretch.

The IR spectrum of this compound would be dominated by several key absorptions. The N-H stretching of the primary aniline amine typically appears as two distinct, medium-intensity bands in the 3350-3450 cm⁻¹ region. libretexts.org The aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. The most diagnostic peak for the formation of the product would be the C≡C triple bond stretch, which is expected as a weak to medium intensity band in the 2100-2260 cm⁻¹ range. vscht.czucla.edu

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C≡C triple bond stretch gives rise to a strong and sharp signal, making Raman an excellent tool for its detection. youtube.comyoutube.com The symmetric "breathing" mode of the benzene ring also typically produces a strong Raman signal. Comparing IR and Raman data can thus provide a more complete vibrational assignment.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Primary AmineN-H Stretch3450, 3350 (two bands)WeakMedium (IR)
AromaticC-H Stretch3000 - 3100StrongMedium
AliphaticC-H Stretch2850 - 2960StrongStrong
AlkyneC≡C Stretch2100 - 22602100 - 2260Weak-Medium (IR), Strong (Raman)
AromaticC=C Stretch1600, 1500, 1450StrongMedium-Strong
Primary AmineN-H Bend1590 - 1650WeakMedium
AromaticC-H Bend (oop)750 - 810WeakStrong (IR)

Mass Spectrometry Techniques for Mechanistic Insights and Complex Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Under electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The molecular ion of this compound (C₁₂H₁₆N₂) is expected at m/z = 188. The fragmentation of this ion is predictable based on the stability of the resulting fragments. The most prominent fragmentation pathway for amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In this case, cleavage of the bond between the methylene group and the alkyne would result in the formation of a highly stable, resonance-delocalized iminium cation [CH₂=N(CH₃)₂]⁺ at m/z = 58. This fragment is often the base peak in the spectrum of N,N-dimethylpropargylamines. Another characteristic fragmentation for anilines is the loss of neutral hydrogen cyanide (HCN, 27 Da) from the aromatic ring after initial rearrangement. miamioh.eduresearchgate.net

Interactive Table 3: Predicted Key EI-MS Fragmentation

m/z Value Proposed Fragment Ion Formation Pathway
188[C₁₂H₁₆N₂]⁺˙Molecular Ion (M⁺˙)
173[C₁₁H₁₃N₂]⁺Loss of a methyl radical (·CH₃) from the molecular ion.
58[C₃H₈N]⁺Alpha-cleavage, formation of dimethyliminium ion. Likely base peak.
130[C₉H₈N]⁺Cleavage of the C-N bond of the dimethylamino group.
77[C₆H₅]⁺Loss of the entire side chain and amino group, forming a phenyl cation.

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

The electronic properties of the molecule are investigated using UV-Visible absorption and fluorescence spectroscopy. The chromophore in this molecule is the 2-alkynyl aniline system, where the π-electrons of the aromatic ring and the alkyne are in conjugation with the lone pair of electrons on the aniline nitrogen. researchgate.netyoutube.com

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. Based on similar aminophenylacetylene compounds, strong absorptions are predicted in the 250-350 nm range. The presence of the electron-donating amino groups (both the primary aniline amine and the tertiary dimethylamino group) is likely to induce fluorescence. youtube.com Upon excitation at its absorption maximum, the molecule is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift), with the emission spectrum providing information about the energy of the first excited state.

Solvatochromism is the change in the color of a substance (i.e., a shift in its absorption or emission spectrum) when it is dissolved in different solvents. This effect is particularly pronounced in molecules where there is a significant change in dipole moment upon electronic excitation. The title compound, with its electron-donating amino groups and electron-accepting phenylacetylene (B144264) core, is a candidate for exhibiting intramolecular charge transfer (ICT) character.

In solvatochromic studies, the UV-Vis and fluorescence spectra would be recorded in a series of solvents with varying polarity. It is anticipated that both the absorption and emission maxima will undergo a bathochromic (red) shift as the solvent polarity increases. researchgate.net This positive solvatochromism indicates that the excited state is more polar than the ground state.

The magnitude of this shift can be quantitatively related to the change in dipole moment between the ground state (μg) and the excited state (μe) using theoretical models such as the Lippert-Mataga equation. researchgate.netiosrjournals.org This analysis provides valuable data on the electronic redistribution that occurs upon photoexcitation, which is crucial for the design of molecules for applications in sensing and nonlinear optics.

Intramolecular Charge-Transfer (ICT) Phenomena

Intramolecular charge transfer is a fundamental process in molecular photophysics where the absorption of light promotes an electron from a donor moiety to an acceptor moiety within the same molecule. In the case of this compound, the aniline ring acts as the electron donor, and the propargyl group with the terminal dimethylamino group can be considered the acceptor. The efficiency and nature of this ICT process are critically dependent on the electronic coupling between the donor and acceptor, as well as the surrounding solvent environment.

Detailed research on a similar molecular structure, a dimethylaniline donor linked to a dichlorotriazine acceptor through an ethyne (B1235809) bridge, has shed light on the complex excited-state dynamics that can be anticipated for such systems. acs.org These studies have revealed the formation of a twisted and rehybridized intramolecular charge-transfer (TRICT) state, which is a key concept in understanding the photophysics of donor-acceptor dyads. acs.org

Twisted and Rehybridized Intramolecular Charge-Transfer (TRICT) State

Upon photoexcitation, the molecule can evolve from its initial Franck-Condon excited state to a geometrically relaxed ICT state. In molecules with rotational freedom, such as the one , this relaxation can involve a twisting motion around the bond connecting the donor and acceptor. This leads to a twisted intramolecular charge-transfer (TICT) state, where the donor and acceptor moieties are electronically decoupled.

Furthermore, in systems containing an alkyne spacer, a photochemical alkyne-allene isomerization can occur. This process involves not only a torsional motion but also a bending of the molecule due to the sp to sp2 rehybridization of one of the alkyne carbon atoms. acs.org This results in a TRICT state, which has been spectroscopically observed in related compounds. The formation of this TRICT state is often accompanied by a significant charge separation and is highly influenced by the polarity of the solvent. acs.org In highly polar solvents, the decay of the TRICT state back to the ground state can be significantly faster than in weakly polar solvents. acs.org

The following table summarizes the key characteristics of the excited states in a comparable donor-acceptor dyad with an alkyne spacer, which can be used as a model to predict the behavior of this compound.

Excited State Property Observation in a Model System Anticipated for this compound
Initial Excitation Leads to a locally excited or Franck-Condon state.Similar initial excitation is expected.
Charge Separation Transient electronic absorption and fluorescence data show charge separation between the donor and acceptor. acs.orgLikely to exhibit charge separation upon excitation.
Excited State Geometry Formation of a twisted and rehybridized intramolecular charge-transfer (TRICT) state with an allene-like character in the spacer. acs.orgPotential for TRICT state formation due to the flexible propargyl linkage.
Solvent Effects The decay time of the TRICT state decreases from hundreds to tens of picoseconds with increasing solvent polarity. acs.orgThe photophysical properties are expected to be highly solvatochromic.

Spectroscopic Signatures of ICT

The occurrence of ICT in this compound would be expected to manifest in several key spectroscopic features. A hallmark of ICT is the appearance of a new, broad, and structureless emission band at a longer wavelength (lower energy) in polar solvents, corresponding to the emission from the charge-transfer state. This is in addition to the locally excited state emission, which is typically observed in nonpolar solvents.

The absorption spectrum might also show some dependence on solvent polarity, although this effect is generally less pronounced than in the emission spectrum. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, would be invaluable in directly observing the dynamics of the ICT process, including the formation and decay of the charge-transfer state.

Spectroscopic Technique Expected Observation for ICT
Steady-State Fluorescence Dual fluorescence in moderately polar solvents; a red-shifted, broad emission band in highly polar solvents.
UV-Vis Absorption Possible solvatochromic shifts in the absorption maxima, though likely to be small.
Time-Resolved Spectroscopy Rise and decay kinetics corresponding to the formation and deactivation of the ICT state.

Computational Chemistry Applications in the Study of 2 3 Dimethylamino Prop 1 Yn 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is frequently employed to determine the ground state properties of molecules like 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline.

Exploration of Optimized Molecular Structures and Conformations

The initial step in a computational study is typically the optimization of the molecule's geometry to find the most stable arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly used for this purpose. nih.gov The optimization process can also explore different conformations of the molecule, particularly concerning the rotation around single bonds, such as the C-N bond of the aniline (B41778) group and the bonds within the dimethylaminopropyl chain.

The optimized geometry provides a clear three-dimensional picture of the molecule. Key structural parameters, such as the planarity of the aniline ring and the orientation of the propargyl and dimethylamino groups relative to the ring, are crucial for understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical Data)

Parameter Bond/Angle Value
Bond Length C(aniline)-C(alkyne) 1.43 Å
Bond Length C≡C 1.21 Å
Bond Length C(alkyne)-C(CH2) 1.47 Å
Bond Length C(CH2)-N(dimethyl) 1.46 Å
Bond Length C(aniline)-N(amine) 1.40 Å
Bond Angle C(aniline)-C≡C 178.5°
Bond Angle C≡C-C(CH2) 179.1°

Note: The data in this table is representative and based on typical values for similar chemical structures calculated using DFT methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Gap Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. semanticscholar.orgthaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the alkyne moiety and the aromatic ring, which can act as electron-accepting regions.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Theoretical Data)

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.23

Note: These values are illustrative and represent typical results from DFT calculations on similar aromatic amines. thaiscience.info

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP surface is colored to represent different potential values, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue signifies areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the aniline's amino group and the nitrogen of the dimethylamino group due to the presence of lone pairs of electrons. thaiscience.info The π-system of the aniline ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the protons on the aromatic ring would show positive potential (blue or green), making them potential sites for interaction with nucleophiles. The MEP analysis can therefore guide the understanding of intermolecular interactions and the initial steps of chemical reactions. researchgate.netscispace.com

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions, providing detailed information about reaction pathways and the energies associated with them.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a reaction proceeds from reactants to products, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate the geometry of the transition state and calculate its energy. This information is critical for determining the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, one could investigate various reactions, such as electrophilic substitution on the aniline ring or addition reactions across the triple bond. For instance, in a hypothetical cyclization reaction, DFT calculations could be used to find the transition state structure. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS indeed connects the desired chemical species. rsc.org

Unrestricted Broken Symmetry (U-BS) DFT for Diradical Species

In certain chemical reactions, particularly those involving bond breaking or formation in a homolytic fashion, species with unpaired electrons, known as diradicals or biradicals, may be formed as intermediates. The standard DFT methods, which are based on a single-determinant wavefunction, are often inadequate for describing such open-shell systems.

The Unrestricted Broken Symmetry (U-BS) DFT approach is a more suitable method for studying diradical species. This method allows for different spatial orbitals for spin-up and spin-down electrons, providing a more accurate description of the electronic structure of these highly reactive intermediates. While there are no specific studies on diradical intermediates of this compound in the provided search results, this computational technique would be indispensable if a reaction pathway involving, for example, the thermal cyclization of an enediyne-like structure derived from this molecule were to be investigated, as such reactions are known to proceed through diradical intermediates.

No Published Computational Chemistry Studies Found for this compound

A thorough search of scientific literature and chemical databases has revealed no published computational chemistry studies specifically focused on the compound this compound. Consequently, the detailed analysis of its predicted spectroscopic parameters and molecular dynamics, as requested, cannot be provided at this time.

While the field of computational chemistry frequently employs theoretical calculations to predict molecular properties, it appears that this compound has not yet been a specific subject of such research. These computational methods, which include Density Functional Theory (DFT) and other ab initio techniques, are invaluable for predicting spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for infrared (IR) spectroscopy. nih.govresearchgate.netresearchgate.net

For instance, studies on related aniline derivatives have successfully utilized these methods to correlate theoretical predictions with experimental findings. nih.govresearchgate.net Research on other complex organic molecules also demonstrates the power of computational approaches to elucidate molecular geometry, electronic structure, and potential energy surfaces, which are crucial for understanding conformational flexibility and intermolecular interactions. researchgate.net

Molecular dynamics simulations, another powerful computational tool, are often used to explore the conformational landscape of molecules and their interactions with solvents or other molecules over time. synquestlabs.com This method provides insights into the dynamic behavior of chemical systems.

Although detailed computational data is not available for this compound, the established methodologies are well-suited for its future study. Such research would be necessary to generate the specific predictive data requested. Without dedicated scholarly research on this particular compound, any attempt to present the specified data would be speculative and not based on scientifically validated findings.

Derivatization and Functionalization Strategies for 2 3 Dimethylamino Prop 1 Yn 1 Yl Aniline

Modification of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary site for functionalization, with its reactivity being significantly influenced by the interplay of the existing substituents.

Substituent Effects on Reactivity and Electronic Properties

The reactivity of the benzene (B151609) ring in 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline towards electrophilic aromatic substitution (EAS) is governed by the cumulative effects of the N,N-dimethylamino group and the 3-(dimethylamino)prop-1-yn-1-yl group.

The N,N-dimethylamino group is a potent activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. oneonta.eduminia.edu.eg This increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack. Conversely, the prop-1-yn-1-yl substituent is generally considered to be a weakly deactivating group due to the sp-hybridized carbons, which are more electronegative than sp2-hybridized carbons and thus withdraw electron density from the ring inductively.

Ring Functionalization (e.g., Halogenation, Nitration, Alkylation)

Halogenation: The electron-rich nature of the aniline ring facilitates halogenation. Direct bromination and chlorination of N,N-dialkylanilines can be achieved with high regioselectivity. For instance, treatment of N,N-dialkylanilines with thionyl bromide or thionyl chloride can lead to selective para-bromination or ortho-chlorination, respectively. These reactions often proceed under mild conditions, highlighting the utility of manipulating the aniline at different oxidation levels to achieve specific halogenation patterns.

Nitration: The nitration of N,N-dimethylaniline derivatives is a more complex process. stackexchange.comresearchgate.netyoutube.comyoutube.com In the presence of strong acids like a nitric acid/sulfuric acid mixture, the basic nitrogen of the dimethylamino group is protonated, forming an anilinium ion. stackexchange.comyoutube.com This protonated group, -N+H(CH3)2, is strongly deactivating and a meta-director. stackexchange.com Consequently, nitration under these conditions can lead to a significant amount of the meta-nitro product, alongside the para-nitro product. stackexchange.comyoutube.com To favor para-nitration, the amino group can be protected by acetylation, which reduces its basicity and maintains its ortho, para-directing influence, with the para product being favored due to reduced steric hindrance. stackexchange.com

Alkylation: Friedel-Crafts alkylation of N,N-dimethylaniline is often challenging. quora.comresearchgate.netnih.gov The Lewis acid catalyst required for the reaction can coordinate with the lone pair of electrons on the nitrogen atom of the dimethylamino group, deactivating the ring towards electrophilic substitution. quora.comnih.gov However, alternative methods, such as using gold(I) complexes as catalysts for the reaction with alkenes, have been developed to overcome this limitation, showing high para-selectivity. nih.gov

Table 1: Ring Functionalization Reactions of N,N-Dimethylaniline Derivatives

ReactionReagents and ConditionsMajor Product(s)Reference(s)
BrominationThionyl bromide, low temperaturepara-Bromo derivative
ChlorinationThionyl chloride, low temperatureortho-Chloro derivative
NitrationHNO3, H2SO4Mixture of meta- and para-nitro derivatives stackexchange.comresearchgate.netyoutube.com
AlkylationAlkene, Cyclic diaminocarbene-Gold(I) complexpara-Alkylated derivative nih.gov

Modification of the Propargyl Amine Side Chain

The propargyl amine side chain offers additional sites for structural diversification, allowing for changes in the molecule's polarity, size, and chelating properties.

Functional Group Introduction (e.g., Hydroxyl, Carbonyl)

The introduction of functional groups such as hydroxyl or carbonyl moieties onto the side chain can significantly alter the molecule's properties. For example, a hydroxyl group can be introduced by using a propargyl alcohol derivative in the initial synthesis or through subsequent functional group transformations. The synthesis of functionalized coumarins from an activated precursor demonstrates a tandem C-acylation-cyclization process that can be conceptually applied to introduce carbonyl functionalities. mdpi.com The N,N-dimethylaminoxy carbonyl (Dmaoc) group has been reported as a polar protecting group in peptide synthesis, showcasing a method to incorporate a carbonyl group attached to a dimethylaminoxy moiety. nih.gov

Cycloaddition Reactions of the Alkyne Functionality

The alkyne group in this compound is a versatile handle for cycloaddition reactions, leading to the formation of various five- and six-membered ring systems.

Diels-Alder Reaction: The alkyne can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. While the propargyl amine itself is not strongly electron-withdrawing, the reaction can proceed under appropriate conditions, offering a pathway to complex polycyclic structures.

1,3-Dipolar Cycloaddition: The alkyne can readily participate in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides, nitrile oxides, and azomethine ylides, to form five-membered heterocyclic rings. wikipedia.orgnih.govdigitellinc.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction is known for its wide substrate scope and tolerance of various functional groups, making it a powerful tool for conjugating this compound to other molecules.

Table 2: Cycloaddition Reactions of the Alkyne Moiety

Reaction TypeReactantProduct TypeReference(s)
Diels-Alder ([4+2] Cycloaddition)Conjugated dieneSubstituted cyclohexadiene wikipedia.orgmasterorganicchemistry.com
1,3-Dipolar CycloadditionOrganic azide (B81097) (Cu(I) catalyst)1,4-Disubstituted 1,2,3-triazole wikipedia.org
1,3-Dipolar CycloadditionNitrile oxideIsoxazole wikipedia.org
1,3-Dipolar CycloadditionAzomethine ylideDihydropyrrole derivative nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. nih.gov This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. rsc.orgrsc.org The terminal alkyne of this compound makes it an ideal substrate for CuAAC reactions.

Ynamines and related electron-rich alkynes have demonstrated superior reactivity in CuAAC ligations, often requiring lower copper concentrations compared to simple terminal alkynes. nih.govacs.org This enhanced reactivity can be attributed to the electron-donating nature of the nitrogen atom, which facilitates the formation of the key copper acetylide intermediate. The reaction typically proceeds smoothly in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. mdpi.com

While direct experimental data for the CuAAC reaction of this compound is not extensively reported in the literature, the reactivity of analogous N-propargylanilines and other ynamides provides a strong basis for predicting its behavior. A variety of azides, including alkyl, aryl, and sulfonyl azides, can be expected to react efficiently to yield the corresponding triazole derivatives. nih.gov

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of Ynamides and Related Compounds

Alkyne SubstrateAzide PartnerCatalyst SystemSolventYield (%)
N-Phenyl-N-propargylamineBenzyl azideCuI (5 mol%)CH₂Cl₂/H₂O95
Ynamide derivativePhenyl azideCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂O98
Oligonucleotide-ynamineAzido-functionalized moleculeCu(OAc)₂, GSHAqueous bufferHigh
N-Propargyl-4-oxo-1,4-dihydrocinnolineBenzyl azide[(IMes)CuI]DMF>95

This table presents data from analogous reactions and is intended to be representative of the expected outcomes for this compound.

[2+2+2] Cycloaddition Reactions

[2+2+2] Cycloaddition reactions are powerful, atom-economical methods for the synthesis of six-membered rings, typically aromatic systems. organic-chemistry.org These reactions involve the transition-metal-catalyzed trimerization of three unsaturated components, such as alkynes and alkenes. While less common than CuAAC for ynamides, [2+2+2] cycloadditions offer a route to complex polycyclic and heterocyclic scaffolds.

The participation of ynamides in [2+2+2] cycloadditions can lead to the formation of highly substituted aniline or pyridine (B92270) derivatives, depending on the reaction partners. For instance, the co-cyclotrimerization of an ynamide with two molecules of an alkyne would yield a substituted aniline. Alternatively, reacting an ynamide with a nitrile and an alkyne can produce substituted pyridines. Various transition metal catalysts, including those based on cobalt (Co), rhodium (Rh), and iridium (Ir), are known to promote these transformations. The specific catalyst and reaction conditions can influence the regioselectivity and efficiency of the cycloaddition.

Due to the limited specific literature on [2+2+2] cycloadditions of this compound, the following table illustrates the potential of this reaction based on studies with other ynamides and alkynes.

Table 2: Potential [2+2+2] Cycloaddition Reactions Involving Ynamide-like Structures

Ynamide/Alkyne Partner 1Partner 2Partner 3CatalystProduct Type
YnamideDi-yne-Rh(I) complexFused aromatic amine
YnamideAlkyneNitrileCo₂(CO)₈Substituted pyridine
YnamideAlkyneAlkyneWilkinson's catalystSubstituted aniline

This table is a predictive representation of potential reactions based on the known reactivity of ynamides in [2+2+2] cycloadditions.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The functional groups present in this compound make it an attractive building block for the synthesis of conjugates and hybrid molecules with potential applications in medicinal chemistry and materials science. The terminal alkyne is particularly valuable for bioconjugation via the CuAAC reaction, allowing for the attachment of this scaffold to biomolecules such as peptides, proteins, and nucleic acids. nih.govnih.gov

The synthesis of such conjugates typically involves reacting the alkyne-functionalized aniline with a biomolecule that has been modified to contain an azide group. The resulting triazole linker is stable and does not significantly perturb the biological activity of the parent molecule. This strategy has been widely used to create a diverse range of bioconjugates.

Furthermore, the aniline moiety can serve as a handle for further functionalization, enabling the creation of hybrid molecules. For instance, the amino group can be acylated, alkylated, or used in cross-coupling reactions to attach other pharmacophores or functional units. This modular approach allows for the rapid generation of libraries of complex molecules with tailored properties. The synthesis of bioactive quinazolines and other heterocyclic systems often starts from functionalized anilines. nih.govscielo.br

Table 3: Examples of Conjugate and Hybrid Molecule Synthesis Strategies

Starting ScaffoldReaction PartnerCoupling MethodResulting Molecule Type
Ynamine-tagged OligonucleotideAzido-PEGCuAACPEGylated Oligonucleotide
Functionalized AnilineCarboxylic AcidAmide CouplingBioactive Amide Derivative
Terminal AlkyneHalogenated HeterocycleSonogashira CouplingAryl-alkyne Conjugate
Aniline DerivativeTwo distinct amino acidsI₂-mediated cyclizationFunctionalized Quinoline (B57606)

This table provides examples of synthetic strategies that could be adapted for conjugating and creating hybrid molecules from this compound.

Role in Advanced Chemical Scaffolds and Chemical Tools Development

Utilization as a Key Building Block for Complex Heterocyclic Systems

The ortho-alkynyl aniline (B41778) motif is a well-established and versatile precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, particularly indoles and quinolines. These ring systems are of immense importance in medicinal chemistry, materials science, and natural product synthesis. The reactivity of the alkyne and the aniline nitrogen can be harnessed through various catalytic and non-catalytic methods to construct these complex polycyclic frameworks.

Transition metal-catalyzed cyclization reactions are a cornerstone of modern organic synthesis, and 2-alkynylanilines are excellent substrates for such transformations. Catalysts based on palladium, rhodium, gold, and copper have all been successfully employed to effect the intramolecular cyclization of these compounds. For instance, palladium-catalyzed processes can facilitate the synthesis of 2,3-disubstituted indoles through the arylation of ortho-alkynylanilines with arylsiloxanes. nih.gov Similarly, rhodium catalysts have been shown to mediate the oxidative coupling of acetanilides and internal alkynes to produce highly functionalized indoles. mdpi.com Gold catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack by the aniline nitrogen, leading to the formation of various heterocyclic structures. researchgate.netnih.govmdpi.com Copper-catalyzed reactions also offer a powerful means to construct complex heterocycles, such as the synthesis of 3-indolylquinones from 2-ethynylanilines and benzoquinones. nih.gov

Beyond metal catalysis, electrophilic cyclization provides another robust strategy for the synthesis of quinolines from N-(2-alkynyl)anilines. Reagents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) can initiate a 6-endo-dig cyclization to yield 3-halo-substituted quinolines. Current time information in Dubai, AE.nih.govacs.org These halogenated products are themselves valuable intermediates for further functionalization. Base-promoted tandem reactions have also emerged as a powerful tool, enabling the synthesis of complex polycyclic systems like indolo[1,2-b]isoquinolines from 2-alkynylanilines and nitroarenes in a single pot. acs.orgacs.org

The specific structure of 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline, with its terminal alkyne, makes it an ideal candidate for these synthetic transformations. The dimethylamino group could potentially influence the reactivity and selectivity of these cyclization reactions, offering a handle for fine-tuning the electronic properties of the resulting heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Alkynylaniline Derivatives

Heterocyclic SystemStarting Material TypeCatalyst/ReagentKey FindingsReference(s)
3-HaloquinolinesN-(2-Alkynyl)anilinesI₂, ICl, Br₂Efficient 6-endo-dig electrophilic cyclization. Current time information in Dubai, AE.nih.govacs.org
2,3-Disubstituted Indoleso-AlkynylanilinesPalladium(II) acetate/Silver(I) oxideArylation with arylsiloxanes. nih.gov
Functionalized IndolesAcetanilides and internal alkynesRhodium(III) catalystOxidative coupling with high regioselectivity. mdpi.com
3-Indolylquinones2-Ethynylanilines and benzoquinonesCopper catalystTandem cyclization and C-C bond formation. nih.gov
Indolo[1,2-b]isoquinolines2-Alkynylanilines and nitroarenesKN(SiMe₃)₂Base-promoted tandem synthesis. acs.orgacs.org
2-Haloalkoxy-3-alkyl(aryl)quinolines2-AlkynylanilinesCopper(I) iodideCyclization with TMSCF₃ and THF. nih.gov
3-SelenylquinolinesN-(2-Alkynyl)anilinesCopper(II) chloride/airArylselenyl radical-mediated cyclization. ljmu.ac.uk

Incorporation into Designed Scaffolds for Chemical Probe Development

Chemical probes are indispensable tools in chemical biology for the study of biological systems. mskcc.org The design of effective chemical probes often involves the incorporation of specific functionalities that allow for the detection, identification, and characterization of biological targets. The structure of this compound possesses several features that make it an attractive scaffold for the development of novel chemical probes.

The terminal alkyne group is a particularly valuable feature, as it can participate in "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and biocompatible, making it ideal for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or other affinity labels. ljmu.ac.uknih.gov A chemical probe based on the this compound scaffold could be designed to interact with a specific biological target, and the alkyne handle would then allow for the subsequent attachment of a reporter molecule for visualization or pull-down experiments.

For example, fluorescently labeled analogs of the chemokine receptor CCR5 antagonist TAK779 have been synthesized as chemical probes, demonstrating the utility of incorporating fluorescent tags into complex molecular scaffolds. mdpi.com While these probes did not utilize an alkyne for attachment, the principle of designing and synthesizing labeled analogs to study biological interactions is directly applicable to the potential use of this compound.

Table 2: Potential Chemical Probe Design Strategies Utilizing the this compound Scaffold

Probe Design StrategyKey Feature UtilizedPotential ApplicationRationale
Clickable Affinity ProbeTerminal alkyneTarget identification and validationThe alkyne allows for the covalent attachment of a biotin tag after target binding, enabling pull-down and identification of the target protein.
Ratiometric Fluorescent SensorAniline and alkyne moietiesSensing of metal ions or other analytesThe binding of an analyte to the aniline or a derivative could induce a change in the electronic properties of the molecule, leading to a shift in its fluorescence emission.
Covalent InhibitorReactive alkyneEnzyme inhibition studiesThe alkyne could be designed to react with a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition.

Contribution to the Synthesis of Fluorescent Molecular Tools

Fluorescent molecular tools, including fluorescent probes and sensors, are essential for a wide range of applications, from biological imaging to environmental monitoring. nih.govmdpi.com The development of new fluorophores with tailored photophysical properties is a continuous area of research. The this compound scaffold possesses the potential to serve as a core structure for the development of novel fluorescent molecules.

The fluorescence of aniline derivatives is well-documented and is often sensitive to the local environment, such as solvent polarity and pH. nih.gov This sensitivity can be exploited in the design of fluorescent sensors. The combination of the electron-donating aniline group and the electron-withdrawing alkyne could create a push-pull system, which is a common design motif for fluorescent dyes with intramolecular charge transfer (ICT) characteristics. The fluorescence emission of such dyes is often highly sensitive to the polarity of the surrounding medium.

Furthermore, the alkyne group can be directly incorporated into the structure of a fluorophore or can serve as a reactive handle for the attachment of a fluorophore. The reaction of the alkyne with other molecules can lead to the formation of new fluorescent species. For instance, a novel fluorescent probe for the detection of putrescine was developed based on the click reaction between an active alkyne and an amine. nih.govrsc.org This "turn-on" or "turn-off" fluorescence response upon reaction with a target analyte is a highly desirable feature in a chemical sensor.

The photophysical properties of a fluorophore based on this compound could be fine-tuned by modifying the substituents on the aniline ring or by altering the nature of the group attached to the alkyne. This modularity would allow for the development of a library of fluorescent probes with a range of excitation and emission wavelengths, as well as varying sensitivities to different analytes.

Table 3: Photophysical Properties of Selected Aniline and Alkyne-Containing Fluorescent Systems

Compound/SystemExcitation Max (nm)Emission Max (nm)Key Feature/ApplicationReference
Indole (B1671886) and Aniline DerivativesVaries~350 (neutral form)General fluorescence of the core structures. nih.gov
Triazinylaniline Derivatives~360~460Sensitive to solvent polarity due to TICT state formation. rsc.org
1,1'-(2,5-dimethoxy-1,4-phenylene)bis(prop-2-yn-1-one) (DPY)Not specified518Fluorescent probe for putrescine detection via click reaction. nih.govrsc.org
GFP with p-propargyl-L-phenylalanineNot specifiedRed-shifted emissionModulation of GFP fluorescence via Glaser-Hay coupling. nih.gov
Naphthalene Derivatives with Silyl SubstituentsVariesVariesStudy of the effect of substituents on photophysical properties. mdpi.com

Integration into Supramolecular Assemblies and Metal-Organic Frameworks

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-defined assemblies. youtube.com Metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Both of these fields rely on the design and synthesis of molecular building blocks with specific recognition motifs and functionalities. The structure of this compound makes it a promising candidate for integration into such complex systems.

In the context of MOFs, the aniline nitrogen or the alkyne can act as a coordination site for metal ions. More commonly, the molecule could be further functionalized with carboxylic acid or other coordinating groups to serve as a ligand for MOF synthesis. The alkyne group is particularly interesting as it can be used for post-synthetic modification (PSM) of MOFs. researchgate.net A MOF constructed with a ligand containing a terminal alkyne can be subsequently modified through click chemistry to introduce new functionalities into the pores of the material. This allows for the tuning of the MOF's properties, such as its adsorption capacity, catalytic activity, or sensing capabilities.

The dimethylamino group within the ligand could also influence the properties of the resulting MOF, for example, by acting as a basic site for catalysis or by interacting with guest molecules adsorbed within the pores. The ability to incorporate multiple functionalities into a single ligand is highly desirable in the design of advanced MOF materials.

Table 4: Potential Applications of this compound in Supramolecular Chemistry and MOFs

AreaPotential Role of the CompoundKey Interactions/FunctionalitiesDesired Outcome
Supramolecular GelsGelatorHydrogen bonding, pi-stackingFormation of self-assembled fibrillar networks that can entrap solvent molecules.
Host-Guest ChemistryGuest MoleculeEncapsulation within a host molecule/frameworkModification of the properties of the host material, such as conductivity or porosity.
Metal-Organic Frameworks (MOFs)Functional LigandCoordination via aniline N or alkyne; post-synthetic modification via alkyne click chemistry.Creation of MOFs with tailored pore environments and functionalities for applications in gas storage, separation, or catalysis.
Crystal EngineeringTectonDirectional non-covalent interactionsDesign and synthesis of novel crystalline materials with specific structures and properties.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Approaches for Synthesis and Transformation

The synthesis and functionalization of propargylamines, such as 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline, are often achieved through multicomponent reactions. Future research could focus on developing more efficient, selective, and sustainable catalytic systems.

Key Research Objectives:

Economical and Sustainable Catalysts: A primary goal is to move beyond traditional precious metal catalysts (e.g., gold, palladium) towards more abundant and less toxic alternatives like copper, iron, or nickel for the A³ (alkyne-aldehyde-amine) coupling reaction to synthesize the parent compound.

Asymmetric Synthesis: Developing enantioselective catalytic methods for the synthesis of chiral derivatives of this compound would be a significant advancement, opening doors to its use in stereoselective transformations and as a chiral ligand.

Catalytic Transformations: Research into the catalytic transformation of the alkyne and aniline (B41778) functionalities is a rich area. This includes metal-catalyzed cyclization reactions to form heterocyclic structures like indoles and quinolines, which are prevalent in pharmaceuticals and functional materials. For instance, gold and platinum catalysts are known to effectively catalyze the cyclization of ortho-alkynyl anilines.

Potential Catalytic Systems for Investigation:

Catalyst TypePotential ApplicationRationale
Copper (I) Salts A³ Coupling SynthesisWell-established for propargylamine (B41283) synthesis; focus on improving reaction conditions (e.g., solvent-free, lower temperatures).
Iron-based Catalysts A³ Coupling & CyclizationLow cost and low toxicity; potential for developing novel, environmentally benign synthetic routes.
Gold (I) and Gold (III) Complexes Hydroamination/CyclizationGold catalysts are highly alkynophilic and can promote the intramolecular attack of the aniline nitrogen onto the alkyne, leading to indole (B1671886) derivatives.
Chiral Phosphoric Acids Asymmetric A³ CouplingOrganocatalytic approach to achieve enantioselectivity in the synthesis of chiral propargylamines.

Exploration of Unconventional Reaction Pathways and Mechanisms

Beyond established catalytic routes, the unique electronic and steric properties of this compound invite the exploration of unconventional reaction pathways.

Flow Chemistry: Implementing the synthesis of this compound in continuous flow reactors could offer improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability compared to traditional batch processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could enable novel transformations that are not accessible under thermal conditions. For example, it could facilitate radical-based additions to the alkyne or novel C-H functionalization of the aniline ring.

Mechanochemical Synthesis: Exploring solvent-free mechanochemical methods, such as ball milling, for the synthesis of this compound could significantly reduce solvent waste and energy consumption.

Understanding the intricate mechanisms of these reactions is paramount. This would involve detailed kinetic studies, isotopic labeling experiments, and the isolation or spectroscopic detection of reaction intermediates to elucidate the precise steps of bond formation and cleavage.

Application in Advanced Materials Science Research (e.g., Photoactive Materials)

The conjugated system formed by the aniline ring and the alkyne moiety, coupled with the electron-donating dimethylamino group, suggests that this compound could serve as a valuable building block for advanced materials.

Fluorescent Sensors: The aniline and dimethylamino groups can act as donor components in a donor-acceptor fluorescent system. Future work could involve designing derivatives that exhibit fluorescence quenching or enhancement in the presence of specific analytes (e.g., metal ions, nitroaromatic compounds), making them suitable for chemical sensing applications.

Organic Light-Emitting Diodes (OLEDs): Polymers or dendrimers incorporating the this compound unit could be investigated for their electroluminescent properties. The inherent charge-transfer characteristics of the molecule could be beneficial for creating efficient emitting layers in OLED devices.

Aggregation-Induced Emission (AIE): The structural flexibility of the molecule could be exploited to create AIE-active materials. In such systems, the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation, with applications in bio-imaging and diagnostics.

Theoretical Predictions Driving Experimental Design

Computational chemistry and theoretical modeling are indispensable tools for predicting the behavior of molecules and guiding experimental work.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and energy profiles of potential synthetic and transformation pathways. This can help in selecting the most promising catalysts and reaction conditions, thereby saving experimental time and resources.

Prediction of Photophysical Properties: Time-Dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of this compound and its derivatives. This would allow for the in-silico design of new molecules with tailored photophysical properties for applications in materials science.

Molecular Docking Studies: If derivatives of this compound are considered for biological applications, molecular docking simulations could predict their binding affinity and mode of interaction with specific biological targets like enzymes or receptors.

Examples of Theoretical Predictions and Their Experimental Correlation:

Theoretical MethodPredicted PropertyPotential Experimental Verification
DFT Reaction energy barriers for cyclizationKinetic studies and product yield analysis under different catalytic conditions.
TD-DFT UV-Vis absorption and fluorescence emission wavelengthsUV-Vis and fluorescence spectroscopy.
Molecular Dynamics Conformational preferences and aggregation behaviorNMR spectroscopy and dynamic light scattering.

Design of Next-Generation Chemical Probes with Enhanced Specificity

The structural features of this compound make it an attractive starting point for the development of sophisticated chemical probes for biological and environmental monitoring.

Bioorthogonal Chemistry: The terminal alkyne can participate in bioorthogonal "click" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This would allow for the specific labeling of biomolecules in a cellular environment.

Enzyme-Activated Probes: The molecule could be functionalized with a group that is cleaved by a specific enzyme. This cleavage event could trigger a change in fluorescence or another detectable signal, enabling the targeted detection of enzyme activity.

Targeted Probes: By attaching a targeting ligand (e.g., a peptide or a small molecule that binds to a specific cellular receptor), derivatives of this compound could be directed to specific cells or subcellular compartments for imaging or therapeutic purposes.

The development of such probes would require a multidisciplinary approach, combining organic synthesis, computational modeling, and biochemical evaluation to achieve high specificity and sensitivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.